molecular formula C8H4BrClF4 B8183820 1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene

Cat. No.: B8183820
M. Wt: 291.47 g/mol
InChI Key: WJGBPJXIAFMSTL-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with a bromomethyl (-CH₂Br) group at position 1, chlorine at position 5, fluorine at position 4, and a trifluoromethyl (-CF₃) group at position 2. The bromomethyl group acts as a reactive site for nucleophilic substitution or coupling reactions, making the compound valuable in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the halogen atoms (Cl and F) contribute to electronic effects and steric interactions. Its molecular formula is C₉H₅BrClF₄, with a molecular weight of 324.49 g/mol.

Properties

IUPAC Name

1-(bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClF4/c9-3-4-1-6(10)7(11)2-5(4)8(12,13)14/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGBPJXIAFMSTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 5-chloro-4-fluoro-2-(trifluoromethyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, although the presence of electron-withdrawing groups like chloro, fluoro, and trifluoromethyl may reduce its reactivity.

    Oxidation: The bromomethyl group can be oxidized to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Electrophilic Aromatic Substitution: Reagents like nitrating mixture (HNO3/H2SO4) or halogenating agents (Cl2, Br2) under acidic conditions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzyl derivatives.

    Electrophilic Aromatic Substitution: Formation of nitro, halo, or other substituted benzene derivatives.

    Oxidation: Formation of 5-chloro-4-fluoro-2-(trifluoromethyl)benzoic acid.

Scientific Research Applications

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Materials Science: In the preparation of functionalized polymers and advanced materials with specific properties.

    Biology and Medicine: As a precursor in the synthesis of biologically active compounds and potential drug candidates.

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzene ring. In electrophilic aromatic substitution, the electron-withdrawing groups on the benzene ring influence the reactivity and orientation of incoming electrophiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogs are critical for its reactivity and applications. Below is a detailed comparison:

Substituent Position and Electronic Effects

  • 1-(Bromomethyl)-4-(trifluoromethyl)benzene (e.g., in , compound 21a):

    • Substituents: Bromomethyl at position 1, trifluoromethyl at position 4.
    • Reactivity: The trifluoromethyl group at position 4 (para to bromomethyl) creates a less sterically hindered environment compared to the target compound’s trifluoromethyl at position 2 (ortho). This increases reaction efficiency in alkylation, as seen in 71% yield for indole derivative synthesis .
    • Applications: Used in synthesizing 5-nitroindoles for pharmacological studies.
  • Reactivity: The absence of a bromomethyl group limits its utility in nucleophilic substitution. Methoxy at position 4 introduces electron-donating effects, contrasting with the target’s electron-withdrawing fluorine .
  • 1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene (): Substituents: Bromomethyl at 1, chlorine at 2, trifluoromethyl at 4.

Functional Group Variations

  • 1-(Bromomethyl)-3-nitro-5-(trifluoromethyl)benzene ():

    • Substituents: Nitro at position 3, trifluoromethyl at 5.
    • Reactivity: The nitro group’s strong electron-withdrawing nature deactivates the ring, slowing reactions compared to the target’s fluorine and chlorine. Solubility in chloroform and DMSO is similar to the target compound .
    • Applications: Used as a research chemical in coupling reactions.
  • 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ():

    • Substituents: Bromine at 4, complex ether linkage.
    • Reactivity: The benzamide structure and ether linkage prioritize amide bond formation over alkylation, differing from the target’s bromomethyl-driven reactivity .

Biological Activity

1-(Bromomethyl)-5-chloro-4-fluoro-2-(trifluoromethyl)benzene is a halogenated aromatic compound with potential biological activities. This article reviews its biological effects, toxicity, and potential applications based on available research findings.

  • Molecular Formula : C₈H₄BrClF₄
  • Molecular Weight : 291.47 g/mol
  • CAS Number : 2090498-26-1
  • Purity : 95%

Biological Activity Overview

The biological activity of halogenated aromatic compounds, including this compound, has been explored primarily in the context of their toxicity and potential pharmaceutical applications.

Toxicological Studies

  • Acute Toxicity : Studies have indicated that exposure to high doses of similar halogenated compounds can lead to adverse effects on the liver and kidneys. For instance, a NOAEL (No Observed Adverse Effect Level) of 10 mg/kg was reported for related compounds based on liver and kidney effects observed in animal studies .
  • Chronic Exposure : Chronic exposure to these compounds may result in reproductive toxicity and alterations in hematological parameters, such as decreased leukocyte counts and increased globulin concentrations .
  • Mechanism of Action : The biological mechanisms often involve metabolic activation leading to the formation of reactive intermediates that can bind to cellular macromolecules, causing cytotoxic effects.

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as bromine and fluorine is critical for enhancing biological activity. In a study examining various halogenated compounds, it was noted that substituents at specific positions on the phenyl ring significantly influenced cytotoxicity against cancer cells . This suggests that modifications to the structure of this compound could optimize its biological properties.

Data Table: Biological Activity Summary

Biological ActivityObservationsReference
Acute ToxicityNOAEL = 10 mg/kg; liver/kidney effects
Chronic ToxicityHematological changes; reproductive toxicity
Antitumor PotentialSimilar structures show significant cytotoxicity; IC50 < 30 µM
SAR InsightsElectron-withdrawing groups enhance activity

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